molecular formula C6H5NO4 B13518313 2-(5-Nitrofuran-2-yl)acetaldehyde

2-(5-Nitrofuran-2-yl)acetaldehyde

Cat. No.: B13518313
M. Wt: 155.11 g/mol
InChI Key: MEQFWSZWDZRAEM-UHFFFAOYSA-N
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Description

2-(5-Nitrofuran-2-yl)acetaldehyde is a chemical compound belonging to the class of nitrofurans, which are characterized by the presence of a nitro group attached to a furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Nitrofuran-2-yl)acetaldehyde typically involves the nitration of furan derivatives. One common method is the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid, yielding 5-nitrofuran-2-carbaldehyde . This compound can then be further modified to obtain this compound through various chemical reactions.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes, optimized for large-scale synthesis. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(5-Nitrofuran-2-yl)acetaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amine derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitrofurans with various functional groups, such as carboxylic acids, amines, and substituted furans .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Nitrofuran-2-yl)acetaldehyde is unique due to its specific structural features and reactivity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis. Additionally, its derivatives exhibit significant antimicrobial activity, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C6H5NO4

Molecular Weight

155.11 g/mol

IUPAC Name

2-(5-nitrofuran-2-yl)acetaldehyde

InChI

InChI=1S/C6H5NO4/c8-4-3-5-1-2-6(11-5)7(9)10/h1-2,4H,3H2

InChI Key

MEQFWSZWDZRAEM-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])CC=O

Origin of Product

United States

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